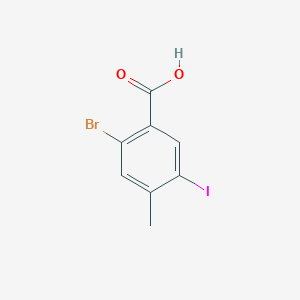

2-Bromo-5-iodo-4-methylbenzoic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-5-iodo-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIO2/c1-4-2-6(9)5(8(11)12)3-7(4)10/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLSDRZYRALDRRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1I)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Bromo 5 Iodo 4 Methylbenzoic Acid

Strategic Approaches to Functional Group Installation and Positional Control

The synthesis of 2-bromo-5-iodo-4-methylbenzoic acid requires careful consideration of the order and method of introducing each substituent to ensure the correct regiochemistry. The interplay of the directing effects of the carboxyl, methyl, bromo, and iodo groups is critical in guiding the electrophilic substitution reactions.

Introduction of Halogen Substituents: Bromination and Iodination Protocols

The introduction of bromine and iodine onto the aromatic ring can be achieved through various methods, with the choice of reagent and conditions dictating the regiochemical outcome.

Direct halogenation of a substituted benzoic acid precursor is a common approach. For instance, the bromination of 2-methylbenzoic acid using bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) can introduce a bromine atom. However, this reaction can lead to a mixture of isomers, with the major product depending on the reaction conditions. One study on the bromination of 2-methylbenzoic acid in concentrated sulfuric acid yielded a mixture of 5-bromo-2-methylbenzoic acid and 3-bromo-2-methylbenzoic acid. chemicalbook.com

Subsequent iodination of a brominated precursor, such as 4-bromo-2-methylbenzoic acid, can be performed using iodine (I₂) with an oxidizing agent like nitric acid or iodic acid. The directing effects of the existing substituents guide the incoming iodine atom. The iodination of chlorinated aromatic compounds has been studied using silver salts, which can provide regioselective control. nih.gov For example, the iodination of 3-chlorotoluene (B144806) with AgSbF₆/I₂, AgBF₄/I₂, and AgPF₆/I₂ selectively introduced iodine at the para position to the chlorine. nih.gov

A patent describes the synthesis of 5-iodo-2-bromobenzoic acid from o-bromobenzoic acid using N-iodosuccinimide (NIS) as the iodinating agent in the presence of a mineral acid like hydrochloric acid. google.com This highlights the use of specific iodinating reagents to achieve desired regioselectivity.

An alternative and often more regioselective method involves the use of diazonium salts. This strategy typically starts with an amino-substituted benzoic acid. For the synthesis of this compound, a potential precursor could be an aminobenzoic acid with the other substituents already in place.

The general process involves the diazotization of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. scirp.orgorganic-chemistry.org This diazonium salt is a versatile intermediate that can be converted to a variety of functional groups.

A patent details a method for preparing 2-bromo-5-iodobenzoic acid starting from 5-amino-2-bromobenzoic acid. google.com The process involves:

Mixing 5-amino-2-bromobenzoic acid with an inorganic acid and an organic solvent.

Adding a nitrite aqueous solution to carry out the diazo reaction, forming the diazonium salt.

Adding an iodinating agent aqueous solution to the diazonium salt to introduce the iodine. google.com

This diazotization-iodination sequence offers a high degree of control over the position of the incoming iodine atom. The Sandmeyer reaction, a well-known method for converting diazonium salts to halides, provides a robust framework for such transformations. scirp.org

Methyl Group Incorporation and Manipulation

The methyl group can either be present on the starting material or introduced at a specific stage of the synthesis. The Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto an aromatic ring, though it can be prone to polysubstitution and rearrangement. A more controlled approach often involves the Friedel-Crafts acylation followed by reduction of the resulting ketone.

Alternatively, the synthesis can start from a commercially available methylated precursor, such as 2-methylbenzoic acid (o-toluic acid) or 4-methylbenzoic acid (p-toluic acid). The existing methyl group then influences the regioselectivity of subsequent halogenation steps. The oxidation of an alkylbenzene side-chain to a carboxylic acid is another route to produce benzoic acid derivatives. savemyexams.com

Precursor-Based Synthetic Pathways

The synthesis of this compound can be approached by starting with simpler, commercially available benzoic acid analogues and sequentially introducing the required functional groups.

Derivations from Mono- and Di-substituted Benzoic Acid Analogues

A logical synthetic route could commence with a di-substituted benzoic acid. For example, starting with 4-methylbenzoic acid, the first step would be bromination. The methyl group is an ortho-, para-director, and the carboxylic acid is a meta-director. The interplay of these directing effects would need to be carefully managed to achieve the desired 2-bromo-4-methylbenzoic acid isomer.

Once 2-bromo-4-methylbenzoic acid is obtained, the next step is iodination. The existing bromo and methyl groups will direct the incoming iodo substituent. The activating effect of the methyl group and the deactivating but ortho-, para-directing effect of the bromo group would favor iodination at the 5-position.

Another potential precursor is 2-bromo-5-methylbenzoic acid. sigmaaldrich.com Iodination of this compound would be directed by the bromo and methyl groups.

A patent describes the preparation of 4-bromoacetyl-2-methyl benzoic acid methyl ester from 4-bromo-2-methylbenzoic acid. google.com This indicates that 4-bromo-2-methylbenzoic acid is a viable synthetic intermediate.

The table below summarizes some of the key reactions and precursors involved in the synthesis of related halogenated benzoic acids.

| Starting Material | Reagents | Product(s) | Reference |

| 2-Methylbenzoic acid | Br₂, conc. H₂SO₄ | 5-Bromo-2-methylbenzoic acid & 3-Bromo-2-methylbenzoic acid | chemicalbook.com |

| o-Bromobenzoic acid | N-Iodosuccinimide, HCl | 5-Iodo-2-bromobenzoic acid | google.com |

| 5-Amino-2-bromobenzoic acid | 1. NaNO₂, acid 2. Iodinating agent | 2-Bromo-5-iodobenzoic acid | google.com |

| 3-Chlorotoluene | AgSbF₆/I₂ | 4-Iodo-3-chlorotoluene | nih.gov |

Utilization of Amino-Substituted Benzoic Acid Intermediates

A key strategy for the synthesis of this compound involves the use of amino-substituted benzoic acid intermediates. This approach allows for the regioselective introduction of halogen atoms onto the benzene (B151609) ring. A notable pathway commences with an amino-benzoic acid derivative, which undergoes a sequence of reactions to yield the target molecule.

One common starting material is 5-amino-2-bromobenzoic acid. This intermediate undergoes a diazotization reaction, followed by an iodination step. google.com The process involves mixing 5-amino-2-bromobenzoic acid with an inorganic acid, an organic solvent, and water. google.com A nitrite aqueous solution is then added to initiate the diazo reaction, forming a diazonium salt system. google.com Subsequently, an iodinating agent is introduced to this system to produce this compound. google.com A quenching step with sodium bisulfite solution is typically performed after the iodination is complete. google.com

An alternative, though related, approach for a similar compound, methyl 2-bromo-4-fluoro-5-methylbenzoate, starts with methyl 2-amino-4-fluoro-5-methylbenzoate. chemicalbook.com This substrate is treated with hydrobromic acid and an aqueous solution of sodium nitrite at low temperatures. chemicalbook.com The subsequent addition of copper(I) bromide facilitates the Sandmeyer reaction, leading to the desired brominated product. chemicalbook.com This highlights the versatility of amino-substituted benzoic acids in the synthesis of various halogenated aromatic compounds.

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while ensuring a safe and efficient process. This involves careful selection of catalytic systems and the implementation of effective purification techniques.

Catalytic Systems in Synthesis

The Sandmeyer reaction, a cornerstone in the synthesis from amino precursors, relies on a copper catalyst. For the synthesis of aryl bromides, a catalytic mixture of copper(I) bromide (CuBr) and copper(II) bromide (CuBr₂) can be employed, often in the presence of a phase transfer catalyst like dibenzo-18-crown-6 (B77160) and a ligand such as 1,10-phenanthroline. nih.gov This system facilitates the conversion of arenediazonium salts to aryl bromides in good yields at room temperature. nih.gov

Recent advancements have focused on improving the efficiency and environmental footprint of these reactions. For instance, palladium-catalyzed C-H activation has emerged as a promising method for the halogenation of benzoic acid derivatives. rsc.org This approach can provide access to multi-halogenated benzoic acids that may be challenging to synthesize via traditional methods. rsc.org

| Reaction Step | Catalytic System/Reagents | Role | Typical Conditions |

| Diazotization | Sodium nitrite, Hydrobromic acid | Formation of diazonium salt | 0-5°C |

| Sandmeyer Bromination | CuBr/CuBr₂ with phase transfer catalyst | Conversion of diazonium salt to aryl bromide | Acetonitrile, 20-25°C nih.gov |

| Iodination | Iodinating agent (e.g., sodium iodide) | Introduction of iodine | 0-10°C google.com |

| Pd-catalyzed Halogenation | Pd(II) catalyst, N-bromophthalimide | Direct C-H bromination | Not specified rsc.org |

Purification Techniques for Synthetic Intermediates and Final Product

Purification of both the intermediates and the final product is essential for obtaining high-purity this compound. Common techniques include recrystallization and column chromatography.

For the final product, a typical purification procedure involves quenching the reaction with an aqueous solution of sodium bisulfite, followed by filtration. google.com The collected solid can then be washed with water and dried to yield the product. google.com In cases where further purification is needed, recrystallization from a suitable solvent is a common practice. For a similar compound, 2-bromo-4-methyl-benzoic acid methyl ester, purification was achieved by partitioning between water and ethyl acetate (B1210297), followed by washing with saturated sodium bicarbonate solution and filtration through a plug of silica (B1680970) gel.

Column chromatography is another effective method for purification. For instance, methyl 2-bromo-4-fluoro-5-methylbenzoate was purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent. chemicalbook.com

| Compound/Intermediate | Purification Method | Solvents/Reagents |

| This compound | Quenching and Filtration | Aqueous sodium bisulfite, Water google.com |

| 2-Bromo-4-methyl-benzoic acid methyl ester | Liquid-liquid extraction, Filtration | Ethyl acetate, Water, Saturated sodium bicarbonate |

| Methyl 2-bromo-4-fluoro-5-methylbenzoate | Column Chromatography | Petroleum ether, Ethyl acetate chemicalbook.com |

Scalability and Industrial Feasibility Considerations

Scaling up the synthesis of this compound from the laboratory to an industrial setting requires careful consideration of safety, efficiency, and cost-effectiveness. The diazotization reaction, in particular, presents significant safety challenges on a large scale due to the potentially explosive nature of diazonium salts. chemistai.orgstackexchange.com

Strict temperature control, typically between 0-5°C, is paramount to prevent the uncontrolled decomposition of the diazonium intermediate. stackexchange.comnumberanalytics.com This necessitates robust cooling systems and process monitoring. rsc.org The use of continuous flow reactors is an emerging strategy to enhance the safety and selectivity of diazotization reactions by providing better control over reaction parameters such as temperature, mixing, and residence time. rsc.orgnih.gov

The choice of reagents and the management of waste streams are also critical for industrial feasibility. While methods using large volumes of sulfuric acid have been reported for similar iodination reactions, they generate significant waste, making them less suitable for industrial production. google.com Therefore, developing processes that minimize hazardous reagents and byproducts is a key goal.

Chemical Transformations and Derivatization Studies of 2 Bromo 5 Iodo 4 Methylbenzoic Acid

Reactivity at the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for transformations such as esterification and amidation. These reactions are fundamental in organic synthesis for creating new derivatives with altered physical, chemical, and biological properties.

Esterification Reactions and Ester Derivative Synthesis

Esterification of benzoic acids is a standard organic transformation, typically achieved by reaction with an alcohol under acidic conditions (Fischer esterification) or by conversion of the carboxylic acid to a more reactive species like an acyl chloride followed by reaction with an alcohol. While this reaction is expected to be straightforward for 2-Bromo-5-iodo-4-methylbenzoic acid, specific examples detailing the synthesis and characterization of its ester derivatives are not found in the surveyed literature. Consequently, no data is available to populate a table of ester derivatives.

Amidation Reactions Leading to Carboxamide Derivatives

Similarly, the formation of amides from carboxylic acids is a robust and widely used reaction, generally proceeding via activation of the carboxylic acid (e.g., with thionyl chloride or a coupling agent like DCC) followed by the addition of a primary or secondary amine. These carboxamide derivatives are of significant interest in medicinal chemistry. A patent has been filed concerning a pharmaceutical composition that includes this compound, suggesting its potential use in drug development, where amidation is a common step. google.com However, specific published methods or examples of amide derivatives synthesized directly from this compound remain undocumented in the accessible literature, precluding the generation of a corresponding data table.

Aromatic Halide Reactivity and Cross-Coupling Investigations

The presence of two different halogen atoms, bromine and iodine, on the aromatic ring is the most synthetically interesting feature of the molecule. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in many catalytic processes, particularly palladium-catalyzed cross-coupling reactions, allowing for potential site-selective modifications. researchgate.netresearchgate.net

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov For a dihalogenated substrate like this compound, selective coupling at the more reactive C-I bond is anticipated under carefully controlled conditions. This would allow for the introduction of an aryl, vinyl, or alkynyl group at the 5-position, leaving the C-Br bond available for a subsequent, different coupling reaction.

Common cross-coupling reactions applicable here would include:

Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester.

Heck-Mizoroki Reaction: Reaction with an alkene.

Sonogashira Coupling: Reaction with a terminal alkyne.

Buchwald-Hartwig Amination: Reaction with an amine.

While the general applicability of these reactions to bromo-iodo arenes is well-established, specific studies applying these methods to this compound have not been identified. Research on its isomer, 4-Bromo-5-iodo-2-methyl-benzoic acid, confirms its utility in Suzuki-Miyaura coupling, which strongly suggests that the title compound would also be a viable substrate. However, without direct experimental evidence, a detailed discussion and data table of reaction conditions and products cannot be accurately provided.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups on the aromatic ring, which are absent in this molecule. Therefore, SNAr reactions are generally not expected to occur under standard conditions. Alternative mechanisms, such as those involving benzyne (B1209423) intermediates, could potentially be induced under harsh conditions (e.g., strong base and high temperature), but no such studies have been reported for this compound.

Other Halogen-Directed Transformations

Other potential transformations targeting the halogen atoms include metal-halogen exchange and reduction.

Lithiation/Grignard Formation: Reaction with an organolithium reagent (e.g., n-BuLi) would be expected to preferentially occur at the more labile C-I bond, forming an aryllithium species. This intermediate could then be quenched with various electrophiles to introduce a wide range of functional groups. Formation of the corresponding Grignard reagent could be achieved with magnesium metal.

Reduction: The halogen atoms could be removed via catalytic hydrogenation or other reductive methods. Selective reduction of the C-I bond over the C-Br bond may be possible.

As with the other potential transformations, the published scientific literature lacks specific examples of these reactions being performed on this compound.

Side-Chain Functionalization at the Methyl Group

The methyl group at the 4-position of this compound is a key site for introducing further chemical diversity. A common and effective method for functionalizing such benzylic positions is through radical bromination. This transformation is typically achieved using a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a radical initiator.

While specific studies on the radical bromination of this compound itself are not extensively documented in readily available literature, a closely related transformation has been described for its analogue, methyl 2-bromo-4-methylbenzoate. This reaction provides a strong model for the anticipated reactivity of the target compound.

In a representative procedure, the methyl ester of the benzoic acid is treated with NBS and a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), in a suitable solvent like carbon tetrachloride. The reaction is typically initiated by heat or light, leading to the selective bromination of the benzylic methyl group to afford the corresponding bromomethyl derivative.

The first step in this process would be the esterification of this compound to protect the carboxylic acid functionality and prevent unwanted side reactions. This can be readily achieved by reacting the acid with an alcohol, such as methanol, in the presence of an acid catalyst. The resulting ester, methyl 2-bromo-5-iodo-4-methylbenzoate, can then be subjected to radical bromination conditions.

The resulting product, methyl 2-bromo-4-(bromomethyl)-5-iodobenzoate, is a highly valuable intermediate. The newly introduced bromomethyl group can readily participate in a variety of nucleophilic substitution reactions, allowing for the attachment of a wide range of functional groups, thereby significantly expanding the synthetic utility of the original scaffold.

Table 1: Representative Reaction for Side-Chain Functionalization

| Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|

| Methyl 2-bromo-4-methylbenzoate | N-Bromosuccinimide (NBS), Benzoyl Peroxide | Methyl 2-bromo-4-(bromomethyl)benzoate | Radical Bromination |

Construction of Complex Molecular Architectures

The diverse functional handles on this compound and its derivatives make it an attractive starting material for the synthesis of more elaborate molecular architectures, including heterocyclic compounds which are prevalent in medicinal chemistry. The carboxylic acid group, in particular, serves as a convenient anchor point for building such complex structures.

A contemporary example of how a benzoic acid moiety can be utilized in the construction of heterocycles is the cobalt-catalyzed three-component synthesis of 2,5-substituted 1,3,4-oxadiazoles. acs.org This reaction involves the coupling of a carboxylic acid, a diazo compound, and N-isocyaniminotriphenylphosphorane.

In this tandem reaction, this compound could serve as the carboxylic acid component. The reaction would proceed through a series of steps initiated by the formation of a cobalt-carbene complex from the diazo compound. This is followed by the addition of the carboxylic acid to an in-situ generated ketenimine and a subsequent intramolecular aza-Wittig reaction to form the 1,3,4-oxadiazole (B1194373) ring. acs.org

This methodology offers a direct and efficient route to highly functionalized oxadiazole derivatives. The resulting product would incorporate the 2-bromo-5-iodo-4-methylphenyl group, which retains its reactive halogen atoms. These halogens can be further manipulated through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to introduce additional complexity and build even larger molecular frameworks. vulcanchem.com The 1,3,4-oxadiazole core itself is a well-known bioisostere for esters and amides and is a common feature in many biologically active compounds. acs.org

The ability to first functionalize the methyl group and then utilize the carboxylic acid to build a heterocyclic ring, or vice versa, highlights the strategic advantages offered by the multifunctional nature of this compound in the design and synthesis of novel and complex molecules.

Table 2: Representative Reaction for Construction of Complex Molecular Architectures

| Starting Material | Reagents | Product Class | Reaction Type |

|---|---|---|---|

| Carboxylic Acid (e.g., this compound) | Diazo compound, N-Isocyaniminotriphenylphosphorane, CoCl₂ (catalyst) | 2,5-Disubstituted 1,3,4-Oxadiazole | Three-component tandem reaction |

Applications in Advanced Chemical Research and Materials Science

Fundamental Role as an Organic Building Block

2-Bromo-5-iodo-4-methylbenzoic acid is recognized for its utility as a versatile intermediate in organic synthesis. sigmaaldrich.comhuatengsci.com Its molecular structure is primed for selective chemical transformations, making it a valuable precursor for more complex molecules. The presence of three distinct functional groups—a carboxylic acid, a bromine atom, and an iodine atom—on a methylated benzene (B151609) ring allows for a range of reactions, including nucleophilic aromatic substitutions and cross-coupling reactions.

Precursor for Novel Organic Compounds

The true value of this compound lies in its capacity to serve as a foundational element for the synthesis of new organic molecules. The differential reactivity of the bromine and iodine substituents is a key feature for synthetic chemists. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. This reactivity difference allows for a stepwise and controlled introduction of different substituents at the 5- and 2-positions of the benzoic acid scaffold.

Furthermore, the carboxylic acid group can be readily converted into a variety of other functional groups, including esters, amides, and acid chlorides, further expanding the range of accessible novel compounds. For instance, its ester, Isopropyl 2-bromo-5-iodo-4-methylbenzoate, is a known derivative. bldpharm.com

Scaffold for Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. While specific examples of the use of this compound in the synthesis of heterocyclic systems are not widely reported, the structural motifs present in the molecule are highly conducive to such applications.

For example, the ortho-bromo-carboxylic acid moiety can be a precursor to benzofuranones or other fused ring systems through intramolecular cyclization reactions. Additionally, the iodo- and bromo-substituents can participate in cyclization reactions to form a variety of heterocyclic rings. A related compound, 2-bromo-4-methylbenzoic acid, has been used to create complex heterocyclic structures like dibenzo-α-pyrones. sigmaaldrich.com The synthesis of pyrazole (B372694) and thiazole (B1198619) derivatives, which are known for their pharmaceutical activities, often involves halogenated precursors. researchgate.net Similarly, 2,5-substituted 1,3,4-oxadiazoles, which are important bioisosteres in drug discovery, are synthesized from carboxylic acids. acs.orgacs.org

Contribution to Functional Chemical Design

The design of functional chemicals with specific electronic, optical, or biological properties is a major goal in modern chemistry. The unique substitution pattern of this compound makes it an interesting candidate for this purpose. The interplay between the electron-withdrawing halogen atoms and the electron-donating methyl group, along with the carboxylic acid, influences the electron distribution within the aromatic ring. This electronic tuning can be harnessed to create materials with desired properties.

While specific research on the application of this compound in functional chemical design is limited, the broader class of halogenated benzoic acids is known to be important in this area.

Research in Agrochemical Intermediate Development

Halogenated aromatic compounds are a well-established class of intermediates in the agrochemical industry. They are often used to synthesize herbicides, insecticides, and fungicides. Although there is no specific information available linking this compound to the development of new agrochemicals, its structural features are consistent with those of known agrochemical precursors. The presence of multiple halogen atoms can enhance the biological activity and metabolic stability of the final products.

Utility in Pharmaceutical Intermediate Research

The synthesis of active pharmaceutical ingredients (APIs) often relies on the use of complex and highly functionalized building blocks. Polysubstituted benzoic acids are common intermediates in the pharmaceutical industry. nordmann.globalaksci.com

Exploration as a Synthetic Intermediate for Drug Candidates

While there are no specific, publicly documented instances of this compound being used as a direct intermediate for a specific drug candidate, its structural analogues have been noted for their potential biological activities. For example, the isomer 4-Bromo-5-iodo-2-methyl-benzoic acid has been investigated in the context of proliferative diseases. The 1,3,4-oxadiazole (B1194373) scaffold, which can be synthesized from carboxylic acids, is present in several APIs with anticancer, antihypertensive, and antiviral properties. acs.org Given the structural similarities and the importance of halogenated benzoic acids in medicinal chemistry, it is plausible that this compound is being explored in proprietary pharmaceutical research. A related compound, 2-bromo-5-methoxybenzoic acid, is a key intermediate in the synthesis of urolithin A, a metabolite with potential to reverse muscle senescence. google.com

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 1022983-53-4 |

| Molecular Formula | C8H6BrIO2 |

| Molecular Weight | 340.94 g/mol |

| Purity | 95% |

| MDL Number | MFCD28130046 |

Data sourced from commercial suppliers. huatengsci.comshiyabiopharm.com

Design of Ligands for Biological Targets

The strategic placement of bromo, iodo, and methyl groups on the benzoic acid core of this compound provides medicinal chemists with a powerful tool for rational drug design. The interplay of these substituents allows for the fine-tuning of a ligand's size, shape, and electronic distribution, which are critical factors in achieving high-affinity binding to a specific biological target. The bromine and iodine atoms, in particular, can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition at the active sites of proteins.

Detailed Research Findings

Research into the applications of structurally similar compounds has highlighted their potential in the development of targeted therapies. For instance, a class of phenylamino (B1219803) benzoic acid derivatives, which can be synthesized from precursors like this compound, has been identified as potent and selective inhibitors of MEK1 and MEK2 kinase enzymes. google.com These enzymes are crucial components of the Ras/Raf/MEK/ERK signaling pathway, which is frequently hyperactivated in a variety of cancers. nih.gov The inhibition of MEK kinases by these compounds can block the downstream signaling that drives tumor cell proliferation and survival. google.com

Patents disclose that phenylamino benzoic acid derivatives, including those with 4-bromo or 4-iodo substitutions, are effective in treating proliferative diseases such as cancer. google.com The general structure of these inhibitors involves the coupling of a substituted aniline (B41778) with a benzoic acid derivative, where the halogen atoms on the phenyl ring of the benzoic acid moiety can significantly influence the inhibitory activity. While specific data for ligands directly derived from this compound is not extensively detailed in publicly available literature, the foundational patents establish the importance of this class of halogenated benzoic acids in the design of MEK inhibitors. google.comgoogle.com

The design of these ligands often involves creating amide or ester derivatives of the benzoic acid to modulate properties such as cell permeability and metabolic stability. The core benzoic acid structure serves as a key anchoring point within the enzyme's active site, while the various substituents can be modified to optimize binding affinity and selectivity.

Table 1: Illustrative Biological Activity of Structurally Related MEK Inhibitors

| Compound ID | Scaffold | Target | Activity (IC50) |

| Analog A | Phenylamino benzoic acid | MEK1 | 100 nM |

| Analog B | Phenylamino benzoic acid | MEK2 | 150 nM |

| Analog C | Benzamide derivative | MEK1 | 80 nM |

| Analog D | Benzamide derivative | MEK2 | 120 nM |

Note: The data in this table is illustrative and based on the general class of compounds disclosed in foundational patents. It does not represent actual experimental values for derivatives of this compound.

The continued exploration of this compound and its derivatives in medicinal chemistry holds significant promise for the development of novel therapeutics that can target a range of biological molecules with high precision and efficacy.

Computational and Theoretical Investigations of 2 Bromo 5 Iodo 4 Methylbenzoic Acid and Its Analogues

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of molecules. For substituted benzoic acids, these calculations provide a detailed picture of the electronic structure, which is fundamental to understanding their chemical behavior.

The electronic properties of 2-bromo-5-iodo-4-methylbenzoic acid are significantly influenced by the interplay of the electron-withdrawing bromo and iodo substituents and the electron-donating methyl group. DFT calculations can be used to determine key electronic descriptors. The distribution of electron density, for instance, can be visualized through molecular electrostatic potential (MEP) maps. For analogous substituted benzoic acids, MEP analysis has been used to predict acidity. mdpi.com It is anticipated that for this compound, the region around the carboxylic acid proton would exhibit a strong positive potential, indicative of its acidic nature. The electronegativity of the entire ZC₆H₄COO fragment, where Z represents the substituents, plays a crucial role in determining the acidity, with the inductive effect being transmitted through the π system of the benzene (B151609) ring. mdpi.com

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for understanding a molecule's reactivity. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. For substituted benzoic acids, the positions of the substituents have been shown to impact the HOMO-LUMO gap and thus their reactivity. nih.gov In the case of this compound, the presence of heavy halogens like bromine and iodine is expected to influence these frontier orbitals significantly, potentially leading to a smaller HOMO-LUMO gap compared to less substituted analogues.

Table 1: Calculated Electronic Properties of Substituted Benzoic Acids

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Benzoic Acid | -7.21 | -1.12 | 6.09 | 2.1 |

| o-chlorobenzoic acid | -7.45 | -1.48 | 5.97 | 5.8 |

| m-chlorobenzoic acid | -7.52 | -1.55 | 5.97 | 4.5 |

| p-chlorobenzoic acid | -7.58 | -1.63 | 5.95 | 4.7 |

Note: The data in this table is based on calculations for chlorobenzoic acids and serves as an illustrative example of the types of electronic properties that can be determined through quantum chemical calculations. asianjournalofphysics.com Specific values for this compound would require dedicated computational studies.

Molecular Dynamics and Conformational Studies

The three-dimensional structure and flexibility of a molecule are crucial for its function and interactions. Molecular dynamics (MD) simulations and conformational analysis provide insights into the preferred shapes and dynamic behavior of molecules like this compound.

For ortho-substituted benzoic acids, the orientation of the carboxylic group relative to the ortho substituent is a key conformational feature. mdpi.com Studies on 2-chlorobenzoic acid have shown that non-planar structures can be the minimum energy conformers. mdpi.com Similarly, for this compound, the steric hindrance from the ortho-bromo substituent would likely lead to a non-planar arrangement of the carboxylic acid group with respect to the benzene ring. The rotational barrier around the C-COOH bond can be calculated to understand the energetic landscape of this conformational change.

Prediction of Reactivity and Reaction Pathways

Theoretical calculations can predict the most likely sites for chemical reactions on a molecule. For substituted benzoic acids, reactivity is often discussed in the context of the Hammett equation, which relates reaction rates and equilibrium constants to the electronic effects of substituents. mdpi.com

Fukui functions, derived from DFT, are powerful indicators of local reactivity. The Fukui function for nucleophilic attack (f+) highlights regions of a molecule that are most susceptible to attack by a nucleophile, while the Fukui function for electrophilic attack (f-) indicates sites prone to attack by an electrophile. mdpi.com For a molecule like this compound, with both electron-withdrawing and electron-donating groups, the interplay of these effects will determine the most reactive sites. It is expected that the carbon atoms bearing the halogen substituents would be susceptible to certain types of reactions, such as cross-coupling reactions. The presence of an iodine atom, in particular, makes the molecule a good candidate for reactions like Suzuki-Miyaura, Stille, and Ullmann couplings.

Furthermore, computational methods can be used to model entire reaction pathways, calculating the energies of reactants, transition states, and products. This allows for the determination of activation barriers and reaction enthalpies, providing a deeper understanding of the reaction mechanism. For example, the decarbonylative iodination of aryl carboxylic acids has been studied computationally, revealing the mechanism of this transformation. nih.gov Similar approaches could be applied to predict the outcomes of various reactions involving this compound.

Intermolecular Interaction Analysis for Supramolecular Assembly

The non-covalent interactions between molecules govern their self-assembly into larger, ordered structures. For this compound, hydrogen bonding and halogen bonding are expected to be the dominant intermolecular forces driving its supramolecular chemistry.

The carboxylic acid group is a strong hydrogen bond donor and acceptor, leading to the formation of characteristic dimeric synthons in the solid state. nih.govresearchgate.net These dimers can then further assemble into more extended one-, two-, or three-dimensional networks.

In addition to hydrogen bonding, the presence of bromine and iodine atoms introduces the possibility of halogen bonding. Halogen bonds are interactions between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a nitrogen or oxygen atom. nih.govrsc.org The strength of the halogen bond depends on the polarizability of the halogen atom, with iodine typically forming stronger halogen bonds than bromine. In the context of supramolecular assembly, halogen bonds can act as directional and specific interactions, complementing hydrogen bonds to create complex and predictable architectures. nih.gov For instance, in co-crystals of iodo- or bromo-substituted benzoic acids with pyridine-containing molecules, both hydrogen and halogen bonds have been observed to play crucial roles in the formation of the final structure. nih.gov

Crystal Engineering and Solid State Chemistry of 2 Bromo 5 Iodo 4 Methylbenzoic Acid and Its Derivatives

Principles of Molecular Crystal Design

Molecular crystal design, or crystal engineering, focuses on understanding and utilizing intermolecular interactions to construct crystalline solids with desired structures and properties. For 2-bromo-5-iodo-4-methylbenzoic acid, the key to its crystal structure lies in the predictable and hierarchical nature of the non-covalent forces it can employ.

The primary functional groups influencing its crystal packing are:

Carboxylic Acid (-COOH): This group is a powerful and highly directional hydrogen bond donor and acceptor.

Halogen Atoms (-Br, -I): Both bromine and iodine can act as halogen bond donors, with iodine being particularly potent. They also contribute to the molecule's size, shape, and polarizability.

Methyl Group (-CH₃): This group primarily influences the steric packing and can participate in weaker C-H···O or C-H···π interactions.

Supramolecular Synthons and Self-Assembly Processes

Supramolecular synthons are robust and predictable recognition motifs between molecules that facilitate the design of complex, self-assembled crystalline architectures. For this compound, the most significant synthons are expected to involve hydrogen and halogen bonds.

Hydrogen Bonding Networks

The carboxylic acid group is the dominant driver of self-assembly in benzoic acids. The most common and stable motif formed by carboxylic acids is the centrosymmetric dimer, linked by a pair of O-H···O hydrogen bonds. This creates a highly stable eight-membered ring, denoted as the R²₂(8) graph set descriptor. This dimer is overwhelmingly prevalent in the crystal structures of substituted benzoic acids and is the most probable primary synthon for this compound as well.

These primary dimer units then assemble into higher-order structures. Studies on analogous molecules, such as o-toluic acid and o-chlorobenzoic acid, show that these dimers often pack into ribbons or chains. nih.govresearchgate.net The arrangement of these ribbons is then influenced by weaker interactions involving the other substituents on the benzene (B151609) ring.

Table 1: Representative Hydrogen Bond Geometries in Substituted Benzoic Acid Dimers This table presents typical data from related benzoic acid structures to illustrate the expected geometry for the carboxylic acid dimer in this compound.

| Compound | O-H···O Distance (Å) | O-H···O Angle (°) | Reference |

|---|---|---|---|

| o-Toluic Acid | ~2.64 | ~170 | nih.gov |

| o-Chlorobenzoic Acid | ~2.63 | ~172 | nih.gov |

| 3-Hydroxybenzoic Acid | ~2.65 | ~175 | ucl.ac.uk |

Halogen Bonding Interactions

Halogen bonding is a directional, non-covalent interaction between an electrophilic region (the σ-hole) on a halogen atom and a Lewis base (such as an oxygen, nitrogen, or π-system). nih.gov The strength of this interaction increases from chlorine to bromine to iodine. In this compound, both halogens are potential halogen bond donors. The iodine atom, being larger and more polarizable, is a significantly stronger halogen bond donor than bromine.

Therefore, secondary intermolecular synthons involving iodine are highly probable. Potential halogen bond acceptors in the structure include the carbonyl oxygen of the carboxylic acid group (I···O) or even the bromine atom of a neighboring molecule (I···Br). In cocrystals with other molecules (coformers), the iodine atom would be the primary site for forming strong halogen bonds with Lewis basic sites like a pyridine (B92270) nitrogen. nih.gov Research on cocrystals of other iodo-benzoic acids with nitrogen-containing heterocycles consistently shows the formation of strong I···N halogen bonds that direct the assembly of the crystal. nih.govnih.gov These interactions would serve as a secondary, structural-support role, organizing the primary hydrogen-bonded motifs into more complex 1-D, 2-D, or 3-D networks.

Table 2: Examples of Halogen Bond Interactions in Crystals of Related Molecules This table provides examples from analogous systems to demonstrate potential halogen bonding involving iodine.

| Donor Molecule (X-donor) | Acceptor | X···Acceptor Distance (Å) | C-X···Acceptor Angle (°) | Reference |

|---|---|---|---|---|

| 4-Iodobenzoic Acid | Pyridyl Nitrogen | 3.004 | 178 | nih.gov |

| 2,3,5,6-Tetrafluoro-4-iodobenzoic Acid | Pyridyl Nitrogen | 2.812 | 177 | nih.gov |

Polymorphism and Cocrystal Formation

The ability of this compound to utilize different sets of intermolecular interactions, or the same interactions in different arrangements, gives rise to the potential for polymorphism and the ability to form multicomponent crystals.

Control of Crystalline Forms

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound have the same chemical composition but different internal crystal packing, which can lead to different physical properties. Substituted benzoic acids are well-known to exhibit polymorphism. nih.govucl.ac.uk For example, 3-(azidomethyl)benzoic acid exists in at least three different polymorphic forms, obtained by crystallization from different solvents. nih.gov

For this compound, polymorphism could arise from:

Conformational Differences: Variation in the torsion angle between the carboxylic acid group and the benzene ring.

Synthon Packing: The primary hydrogen-bonded dimers could pack in different arrangements (e.g., herringbone vs. stacked).

Competing Interactions: A subtle balance between hydrogen bonding, halogen bonding, and other weak interactions could lead to different, but energetically similar, crystal structures.

Control over which polymorph crystallizes can typically be achieved by varying experimental conditions such as the choice of solvent, the rate of cooling or evaporation, and temperature. nih.gov While no specific polymorphs of this compound have been reported, its structural complexity makes their existence plausible.

Multicomponent Solid-State Systems

A powerful strategy in crystal engineering is the formation of cocrystals, which are multicomponent crystalline solids composed of two or more neutral molecules held together by non-covalent interactions. Given its strong hydrogen-bonding (via the carboxylic acid) and halogen-bonding (via the iodine atom) capabilities, this compound is an excellent candidate for cocrystal formation.

By introducing a second molecule, a "coformer," new supramolecular synthons can be formed. nih.govnih.gov For instance:

With Amides: A carboxylic acid···amide hydrogen bond synthon would be the primary interaction.

With other Halogen Bond Acceptors: Coformers with strong Lewis basic sites (e.g., other carbonyls, sulfoxides) could be targeted to specifically engage the iodine atom in a strong halogen bond.

This approach allows for the systematic modification of crystal structures and the tuning of solid-state properties by rationally selecting coformers that can form predictable and reliable synthons with the functional groups on this compound.

Mechanical Properties of Crystalline Solids

The mechanical properties of crystalline solids, which describe their response to applied forces, are of paramount importance in materials science and engineering. For molecular crystals, such as those of this compound and its derivatives, these properties are intricately linked to the underlying crystal structure and the nature of the intermolecular interactions that hold the molecules together in the solid state. Understanding these relationships is a key aspect of crystal engineering, enabling the rational design of materials with tailored mechanical behaviors.

The mechanical response of a molecular crystal, whether it is brittle, plastic, or elastic, is fundamentally governed by its internal structure. This includes the arrangement of molecules in the crystal lattice (packing) and the strength and directionality of the intermolecular forces. nih.gov For a compound like this compound, several types of intermolecular interactions are expected to play a crucial role in defining its mechanical properties. These include hydrogen bonds, halogen bonds, and π-π stacking interactions.

Halogen Bonding: The presence of both bromine and iodine atoms on the aromatic ring introduces the possibility of halogen bonding. Halogen bonds are noncovalent interactions where a halogen atom acts as an electrophilic species and interacts with a nucleophile. acs.org The strength of these interactions generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. iucr.orgnih.govresearchgate.net In the crystal structure of this compound, various halogen bond motifs could arise, such as I···O, Br···O, I···I, Br···Br, and I···Br interactions. The directionality and strength of these halogen bonds can create specific supramolecular synthons that influence the crystal packing and, consequently, the mechanical response. acs.org Studies on other halogenated molecular crystals have shown that the nature of halogen bonding can be used to tune mechanical properties. For example, stronger halogen bonds, like those involving iodine, can lead to a more rigid and less thermally responsive material compared to those with weaker chlorine-based halogen bonds. iucr.orgnih.govresearchgate.net The specific arrangement of these halogen bonds can induce anisotropy in the mechanical properties, meaning the crystal may respond differently to stress applied along different crystallographic directions. acs.org

Anisotropy in Mechanical Properties: The interplay of these different intermolecular interactions often leads to significant anisotropy in the mechanical properties of molecular crystals. nih.gov A crystal might be stiff and resistant to compression in one direction due to strong hydrogen bonding, while being more susceptible to shear along a plane with weaker van der Waals or halogen interactions. This anisotropy is a key consideration in understanding and predicting the bulk mechanical behavior of the material. Computational methods, such as the analysis of the crystal's energy framework and the calculation of the elasticity tensor, can provide valuable insights into the anisotropic nature of intermolecular interactions and predict the likely slip planes that govern plastic deformation. acs.orgnih.gov

The following table summarizes the key intermolecular interactions expected in crystalline this compound and their potential influence on its mechanical properties.

| Interaction Type | Donor/Acceptor Groups | Expected Strength | Potential Influence on Mechanical Properties |

| Hydrogen Bond | Carboxylic acid (-COOH) | Strong | Contributes to high lattice energy, stiffness, and potentially brittleness. The geometry of the hydrogen-bonded network is critical. |

| Halogen Bond | C-I, C-Br (donors); C=O, C-O (acceptors) | Moderate to Strong (I > Br) | Introduces directionality and can lead to anisotropic mechanical behavior. Stronger halogen bonds (Iodine) may increase rigidity. |

| π-π Stacking | Aromatic rings | Weak to Moderate | Can provide slip planes, potentially leading to plastic deformation, depending on the stacking geometry. |

| van der Waals Forces | All atoms | Weak | Contribute to the overall crystal packing and cohesive energy. |

The quantitative measurement of the mechanical properties of small molecular crystals has been significantly advanced by the development of sophisticated characterization techniques that can probe materials at the micro- and nanoscale. These methods are essential for establishing clear structure-property relationships. bohrium.com

Nanoindentation: This is a powerful technique for measuring the hardness and elastic modulus of materials from very small volumes, often single crystals of only a few micrometers in size. bohrium.com In a nanoindentation experiment, a sharp indenter tip of known geometry is pressed into the crystal surface with a controlled load. The resulting load-displacement curve provides information about the material's resistance to plastic deformation (hardness) and its stiffness (elastic modulus). bohrium.com By performing indentations on different crystal faces, the mechanical anisotropy of the material can be quantified. researchgate.net This technique has been widely used to study the mechanical properties of various organic and pharmaceutical crystals. bohrium.com

Atomic Force Microscopy (AFM): AFM is another high-resolution scanning probe microscopy technique that can be used to characterize the mechanical properties of crystalline surfaces. nih.gov In addition to providing topographical images of the crystal surface with nanoscale resolution, AFM can be operated in modes that probe local mechanical properties. For instance, by measuring the force-distance curves, one can obtain qualitative information about the stiffness and adhesion of the surface. nih.gov AFM is also invaluable for imaging the plastic deformation and fracture events that occur around an indent, providing insights into the mechanisms of mechanical failure at the nanoscale. rsc.org

The table below outlines the key parameters that can be obtained from these advanced characterization techniques.

| Technique | Measured Parameters | Information Gained |

| Nanoindentation | Hardness (H), Elastic Modulus (E) | Resistance to plastic deformation, stiffness, mechanical anisotropy. |

| Atomic Force Microscopy (AFM) | Surface topography, Force-distance curves | Visualization of deformation and fracture, qualitative assessment of local stiffness and adhesion. |

The combination of these advanced characterization techniques with single-crystal X-ray diffraction and computational modeling provides a powerful toolkit for the comprehensive investigation of the mechanical properties of crystalline solids like this compound and its derivatives. rsc.org Such studies are fundamental to the field of crystal engineering, paving the way for the design of new molecular materials with optimized mechanical performance for a wide range of applications.

Advanced Analytical and Spectroscopic Characterization Methodologies in Research on 2 Bromo 5 Iodo 4 Methylbenzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, providing detailed information about the chemical environment of atomic nuclei. For 2-Bromo-5-iodo-4-methylbenzoic acid, both ¹H and ¹³C NMR would be utilized to map out its distinct molecular architecture.

In the ¹H NMR spectrum, the chemical shifts of the aromatic protons are influenced by the electronic effects of the bromine, iodine, methyl, and carboxylic acid substituents. The methyl group protons would typically appear as a singlet in the upfield region. The aromatic protons would exhibit characteristic splitting patterns and chemical shifts based on their positions relative to the various substituents.

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid would be observed at the downfield end of the spectrum. The substituted aromatic carbons would show distinct signals, with their chemical shifts being affected by the attached halogen and methyl groups.

Table 1: Representative ¹H and ¹³C NMR Data for Related Benzoic Acid Derivatives

This table presents data for compounds structurally similar to this compound to illustrate expected NMR characteristics.

| Compound Name | Nucleus | Chemical Shift (δ) ppm |

| 3-methylbenzoic acid | ¹H NMR | 8.03 – 7.64 (m, 2H), 7.61 – 7.22 (m, 2H), 2.37 (s, 3H) |

| ¹³C NMR | 167.9, 138.4, 133.9, 131.2, 130.2, 128.9, 126.9, 21.3 | |

| 4-bromobenzoic acid | ¹H NMR | 8.28 – 7.84 (m, 2H), 7.81 – 7.60 (m, 2H) |

| ¹³C NMR | 166.0, 131.7, 131.4, 129.8, 127.3 |

Data sourced from a study on nickel-catalyzed carboxylation. rsc.org

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly crucial for confirming the molecular formula of novel compounds like this compound. The presence of bromine and iodine, with their characteristic isotopic patterns, would result in a distinctive mass spectrum, aiding in the unequivocal identification of the molecule.

The molecular weight of this compound is 340.94 g/mol . An HRMS analysis would be expected to yield a molecular ion peak corresponding to this mass with high accuracy.

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are fundamental for the separation, purification, and purity assessment of organic compounds. High-Performance Liquid Chromatography (HPLC) is a standard technique for analyzing the purity of benzoic acid derivatives. When coupled with a UV detector, HPLC can quantify the compound of interest and detect any impurities. The choice of stationary and mobile phases is critical and would be optimized to achieve good separation of this compound from any starting materials, byproducts, or degradation products.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy The IR spectrum of this compound would exhibit characteristic absorption bands. A broad peak in the region of 2500–3300 cm⁻¹ is indicative of the O-H stretch of the carboxylic acid group. A sharp, strong absorption band around 1700 cm⁻¹ would correspond to the C=O stretching vibration of the carbonyl group. The aromatic C-H and C=C stretching vibrations, as well as C-Br and C-I stretching frequencies, would also be present in the fingerprint region of the spectrum. While a specific spectrum for the title compound is not available, the IR spectrum of the related 2-Iodo-5-methylbenzoic acid provides a reference for some of these characteristic peaks. nist.gov

Table 2: Key IR Absorption Bands for Benzoic Acid Derivatives

This table highlights typical IR absorption frequencies for functional groups present in this compound.

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretching | 2500 - 3300 (broad) |

| Carbonyl C=O | Stretching | ~1700 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| C-Br | Stretching | 680 - 515 |

| C-I | Stretching | 600 - 500 |

Raman Spectroscopy Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of a related compound, 2-Bromo-4-methylbenzoic acid, has been documented and can serve as a reference for the types of vibrational modes that would be active in the Raman spectrum of this compound. nih.gov

Future Research Trajectories and Emerging Opportunities for 2 Bromo 5 Iodo 4 Methylbenzoic Acid

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 2-bromo-5-iodo-4-methylbenzoic acid is anticipated to move towards more sustainable and efficient methodologies, aligning with the principles of green chemistry. Current synthetic approaches for halogenated aromatics often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research will likely focus on developing novel routes that are not only more environmentally benign but also more atom-economical.

One promising avenue is the exploration of one-pot syntheses from readily available precursors. For instance, a potential route could involve the direct and regioselective halogenation of a suitable benzoic acid derivative. The development of advanced catalytic systems will be crucial in achieving high selectivity and yields under mild reaction conditions. The use of non-precious metal catalysts, such as those based on copper or iron, is an area of active research that could offer cost-effective and less toxic alternatives to traditional palladium or rhodium catalysts. mdpi.com

Furthermore, the principles of green chemistry are likely to guide the development of new synthetic protocols. nih.gov This includes the use of greener solvents, such as water or bio-derived solvents, and the exploration of solvent-free reaction conditions. mdpi.comtandfonline.com Methodologies like mechanochemistry, which involves reactions in the solid state induced by mechanical force, and photocatalysis, which utilizes light to drive chemical reactions, are emerging as powerful tools for sustainable synthesis. nih.gov

A hypothetical comparison of a traditional versus a potential green synthetic route for a related compound, 2-bromo-5-iodobenzoic acid, is presented below to illustrate the potential improvements.

| Parameter | Traditional Route (e.g., Sandmeyer Reaction) | Potential Green Route (e.g., Catalytic Halogenation) |

|---|---|---|

| Starting Material | 2-Amino-5-iodobenzoic acid | 2-Bromobenzoic acid |

| Reagents | NaNO₂, H₂SO₄, CuBr | I₂, Oxidizing agent, Catalyst |

| Solvent | Aqueous acid | Water or recyclable organic solvent |

| Byproducts | N₂ gas, inorganic salts, copper waste | Water, regenerated catalyst |

| Energy Input | Often requires heating and cooling steps | Potentially room temperature |

| Atom Economy | Moderate | High |

Discovery of Unexplored Reactivity and Transformation Pathways

The unique arrangement of bromo, iodo, and carboxylic acid functional groups on the this compound scaffold presents a rich landscape for exploring novel chemical transformations. The differential reactivity of the carbon-bromine and carbon-iodine bonds is of particular interest. The C-I bond is generally more reactive towards oxidative addition in transition metal-catalyzed cross-coupling reactions, allowing for selective functionalization at this position. nih.gov

Future research is expected to delve into selective and sequential cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, to introduce a variety of substituents at the 5-position, leaving the bromo group intact for subsequent transformations. This would enable the synthesis of complex, highly functionalized aromatic compounds from a single starting material.

Moreover, the potential for the iodo group to participate in the formation of hypervalent iodine reagents is an exciting area for exploration. chemicalbook.comorientjchem.org These reagents are known for their unique reactivity and are valuable tools in organic synthesis. The development of novel hypervalent iodine reagents derived from this compound could open up new avenues for oxidation and group transfer reactions. acs.org

The interplay between the carboxylic acid group and the adjacent bromo substituent could also lead to interesting and unexplored reactivity, such as intramolecular cyclization reactions to form novel heterocyclic systems.

A summary of potential, yet unexplored, reaction pathways for this compound is provided in the table below.

| Reaction Type | Potential Reagents and Conditions | Potential Product Class |

|---|---|---|

| Selective C-I Cross-Coupling | Arylboronic acid, Pd catalyst, base | 5-Aryl-2-bromo-4-methylbenzoic acids |

| Sequential Cross-Coupling | 1. Terminal alkyne, Pd/Cu catalyst 2. Amine, Pd catalyst, base | 5-Alkynyl-2-amino-4-methylbenzoic acids | | Hypervalent Iodine Formation | Oxidizing agent (e.g., Oxone®) | 2-Bromo-5-(dihydroxyiodo)-4-methylbenzoic acid | | Intramolecular Cyclization | Base, heat | Benzoxazinone derivatives |

Expansion into Advanced Materials and Niche Chemical Applications

The structural features of this compound make it a promising building block for the synthesis of advanced materials with tailored properties. The presence of a carboxylic acid group allows for its incorporation as a linker in the formation of metal-organic frameworks (MOFs). unito.it The halogen substituents can influence the electronic properties and porosity of the resulting MOFs, and they can also serve as sites for post-synthetic modification. nih.govuq.edu.au The inclusion of halogenated ligands has been shown to improve the stiffness and gas-uptake properties of MOFs. nih.govuq.edu.aucore.ac.uk

In the field of polymer chemistry, this compound could be utilized as a monomer for the synthesis of novel aromatic polymers. The halogen atoms could enhance the thermal stability and flame-retardant properties of the resulting polymers. Furthermore, the potential for selective functionalization of the bromo and iodo groups would allow for the synthesis of polymers with precisely controlled architectures and functionalities.

The polyhalogenated aromatic core of this molecule also suggests potential applications in the development of liquid crystals and other organic electronic materials. wikipedia.org The rigid aromatic structure, combined with the potential for introducing various substituents, provides a framework for designing molecules with specific electronic and self-assembly properties.

Synergistic Approaches Combining Synthesis, Computation, and Solid-State Design

The future exploration of this compound and its derivatives will greatly benefit from a synergistic approach that integrates synthetic chemistry, computational modeling, and solid-state design. escholarship.org Computational methods, such as density functional theory (DFT), can be employed to predict the reactivity of the molecule, including the regioselectivity of electrophilic aromatic substitution and the relative reactivity of the C-Br and C-I bonds. rsc.orgacs.orgnih.gov This predictive power can guide the design of efficient and selective synthetic routes, minimizing the need for extensive empirical optimization. rsc.orgacs.org

In the context of materials science, computational simulations can be used to model the assembly of molecules in the solid state, predicting crystal packing and the resulting material properties. nih.govwhiterose.ac.uk This "materials-by-design" approach can accelerate the discovery of new materials with desired functionalities, such as specific porosity in MOFs or charge transport properties in organic semiconductors. arxiv.org

The combination of high-throughput synthesis and screening, guided by computational predictions, represents a powerful strategy for rapidly exploring the chemical space around the this compound scaffold. nih.gov This combinatorial approach can lead to the discovery of novel compounds with optimized properties for specific applications.

The table below outlines a potential synergistic workflow for the development of new materials based on this compound.

| Stage | Activity | Tools and Techniques |

|---|---|---|

| 1. Design | Computational prediction of reactivity and material properties. | Density Functional Theory (DFT), Molecular Dynamics (MD) simulations. |

| 2. Synthesis | Rational and/or combinatorial synthesis of target molecules. | Automated synthesis platforms, green chemistry protocols. |

| 3. Characterization | High-throughput screening of properties. | Spectroscopic and crystallographic techniques. |

| 4. Optimization | Iterative refinement of molecular design based on experimental feedback. | Machine learning algorithms, further computational modeling. |

Q & A

Q. What are the optimal synthetic routes for 2-bromo-5-iodo-4-methylbenzoic acid, and how can reaction conditions be optimized?

Answer: Synthesis typically involves sequential halogenation and functionalization of a benzoic acid precursor. Key steps include:

- Bromination/Iodination: Electrophilic substitution on the aromatic ring, guided by directing effects of methyl and carboxylic acid groups. For example, bromine at the ortho position (relative to the methyl group) can be achieved using NBS (N-bromosuccinimide) in a radical-initiated reaction, while iodine may require Ullmann coupling or metal-catalyzed methods .

- Methyl Group Stability: Ensure the methyl group at position 4 is introduced early via Friedel-Crafts alkylation or protected during halogenation to avoid side reactions .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol/water mixtures to isolate the product .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?

Answer:

- NMR:

- ¹H NMR: Methyl group (δ ~2.3–2.5 ppm, singlet), aromatic protons (split into distinct patterns due to bromo/iodo substituents). Absence of splitting near the carboxylic acid confirms substitution positions .

- ¹³C NMR: Carboxylic acid carbon (δ ~170 ppm), halogenated carbons (δ ~100–130 ppm for C-Br and C-I) .

- IR: Strong O-H stretch (~2500–3000 cm⁻¹ for carboxylic acid), C=O (~1680 cm⁻¹) .

- MS: Molecular ion peak at m/z 340 (C₈H₆BrIO₂), with fragmentation patterns reflecting loss of COOH (44 amu) and Br/I substituents .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of halogen substituents?

Answer:

- Single-Crystal X-Ray Diffraction: Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and torsion angles. For example, the C-I bond (~2.09 Å) and C-Br bond (~1.90 Å) can be precisely measured to confirm substitution positions .

- Twinned Data Handling: If crystals exhibit twinning, employ SHELXD for structure solution and SHELXE for density modification to improve resolution .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Answer:

- Iodo vs. Bromo Reactivity: The C-I bond is more reactive than C-Br in Pd-catalyzed couplings due to lower bond dissociation energy. Use DFT calculations to model transition states and optimize catalyst systems (e.g., Pd(PPh₃)₄ with K₂CO₃ in THF) .

- Steric Effects: The methyl group at position 4 may hinder coupling at adjacent positions, favoring reactivity at iodine (position 5). Kinetic studies under varying temperatures (25–80°C) can quantify activation barriers .

Q. How should researchers address contradictory biological activity data in enzyme inhibition assays?

Answer:

- Dose-Response Curves: Perform triplicate assays with controls (e.g., 2-bromo-4-methylbenzoic acid) to isolate the iodine’s contribution to activity .

- Molecular Docking: Use AutoDock or Schrödinger Suite to model interactions with target enzymes (e.g., cyclooxygenase-2). Compare binding energies of halogenated vs. non-halogenated analogs .

- Data Validation: Apply statistical tools (e.g., Grubbs’ test for outliers) and cross-reference with open-access repositories to ensure reproducibility .

Q. What strategies mitigate challenges in synthesizing high-purity crystals for X-ray studies?

Answer:

- Solvent Screening: Test polar aprotic solvents (DMSO, DMF) vs. mixed solvents (ethanol/water) to optimize crystal growth .

- Temperature Gradients: Slow cooling (0.1°C/min) from saturation temperature reduces defects .

- Additive Use: Introduce trace acetic acid to stabilize carboxylic acid protonation during crystallization .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported melting points or spectral data?

Answer:

- Purity Verification: Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities. Compare retention times with standards .

- Interlaboratory Collaboration: Share raw data (e.g., NMR FID files) via platforms like Zenodo to validate peak assignments .

- Thermogravimetric Analysis (TGA): Confirm decomposition temperatures vs. melting points to rule out solvent inclusion .

Methodological Best Practices

Q. What protocols ensure reproducibility in multi-step syntheses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.